5-(Methylamino)-2-cyanobenzoic acid

Catalog No.
S13360176
CAS No.
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Methylamino)-2-cyanobenzoic acid

Product Name

5-(Methylamino)-2-cyanobenzoic acid

IUPAC Name

2-cyano-5-(methylamino)benzoic acid

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-11-7-3-2-6(5-10)8(4-7)9(12)13/h2-4,11H,1H3,(H,12,13)

InChI Key

QKMRPHOVOPDIFU-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)C#N)C(=O)O

5-(Methylamino)-2-cyanobenzoic acid is an organic compound characterized by its aromatic structure, which includes a benzoic acid moiety substituted with a methylamino group and a cyano group. Its chemical formula is C10H10N2O2C_{10}H_{10}N_2O_2, and it features a carboxylic acid functional group that contributes to its acidic properties. The presence of the cyano group introduces notable reactivity, making this compound of interest in various chemical applications.

  • Substitution Reactions: The cyano or methylamino groups can be substituted with other functional groups, allowing for the synthesis of diverse derivatives. Common reagents for substitution include alkyl halides or acyl chlorides.
  • Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Hydrolysis: Under acidic or basic conditions, the cyano group can undergo hydrolysis to form a carboxylic acid, which can further react with alcohols to form esters.

Research indicates that 5-(Methylamino)-2-cyanobenzoic acid exhibits potential biological activities. It has been studied for its analgesic properties, particularly in relation to cyclooxygenase (COX) inhibition. Compounds with similar structures have shown effectiveness in pain relief and anti-inflammatory activities, suggesting that this compound may also possess such pharmacological effects. In silico studies have demonstrated favorable binding affinities with COX enzymes, which are crucial targets in pain management therapies.

The synthesis of 5-(Methylamino)-2-cyanobenzoic acid typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with 2-cyanobenzoic acid as the precursor.
  • Methylation: The introduction of the methylamino group can be achieved through nucleophilic substitution reactions, where an appropriate methylating agent is reacted with an amine.
  • Cyanation: If starting from an amino benzoic acid derivative, cyanation can be performed using potassium cyanide or similar reagents under controlled conditions.
  • Purification: The final product is purified through crystallization or chromatography to obtain high purity levels suitable for research and applications.

5-(Methylamino)-2-cyanobenzoic acid has several applications across various fields:

  • Pharmaceuticals: Due to its potential analgesic and anti-inflammatory properties, it may serve as a lead compound for drug development targeting pain relief.
  • Organic Synthesis: It acts as an intermediate in the synthesis of other complex organic molecules, particularly in the creation of pharmaceuticals and agrochemicals.
  • Research: Used in biochemical studies to explore enzyme interactions and mechanisms due to its ability to bind specifically to biological targets.

Interaction studies involving 5-(Methylamino)-2-cyanobenzoic acid have primarily focused on its binding affinity to COX enzymes. In vitro assays demonstrate that this compound can inhibit COX activity, which is significant for understanding its potential as an anti-inflammatory agent. Furthermore, docking studies have provided insights into the molecular interactions between this compound and target proteins, suggesting pathways for optimizing its pharmacological profile.

Several compounds share structural similarities with 5-(Methylamino)-2-cyanobenzoic acid, each possessing unique properties:

Compound NameStructure FeaturesBiological Activity
5-Acetamido-2-hydroxybenzoic acidAcetamido and hydroxyl substitutionsAnalgesic and anti-inflammatory
4-Methylaminobenzoic acidMethylamino substitution on para positionPotentially similar analgesic effects
3-Amino-5-cyanobenzoic acidAmino and cyano groupsAntimicrobial properties

Uniqueness of 5-(Methylamino)-2-cyanobenzoic Acid

The unique combination of both a methylamino and cyano group distinguishes 5-(Methylamino)-2-cyanobenzoic acid from its analogs. This specific arrangement enhances its reactivity and potential biological activity compared to compounds that lack one of these functional groups. Its dual functionality allows it to serve as both a synthetic intermediate and a candidate for therapeutic development, particularly in pain management scenarios.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

176.058577502 g/mol

Monoisotopic Mass

176.058577502 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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